2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride
Description
2-Cyclopropyl-1-(methylamino)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a cyclopropyl group at the second carbon and a methylamino group at the first carbon, forming a hydrochloride salt. The cyclopropyl group introduces steric and electronic effects that influence its physicochemical properties, such as solubility and metabolic stability. The hydrochloride salt enhances aqueous solubility, a critical feature for drug formulation .
Properties
CAS No. |
2770359-81-2 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2-cyclopropyl-1-(methylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9,5-8-2)6-3-4-6;/h6,8-9H,3-5H2,1-2H3;1H |
InChI Key |
QPUZLKAIZGCSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)(C1CC1)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride typically involves the reaction of cyclopropyl ketone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone to an alcohol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Ring-Opening Reactions of the Cyclopropyl Group
The cyclopropyl ring undergoes rapid ring-opening under radical or acidic conditions:
-
Radical-mediated cleavage : Cyclopropylmethyl radicals (formed via oxidation or photolysis) open to form allylic radicals, which can stabilize via resonance. This mechanism is critical in determining reaction stereochemistry and kinetics .
-
Acid-catalyzed ring opening : The cyclopropyl group may react with strong acids to form carbocation intermediates, potentially leading to rearrangements or fragmentation.
Reactivity of the Methylamino Group
Stability and Decomposition
-
Thermal stability : No explicit data is available, but the cyclopropyl group’s strain suggests potential decomposition at elevated temperatures.
-
Hydrolytic stability : The compound’s hydroxyl and amine groups may participate in condensation or elimination reactions under aqueous conditions.
Analytical and Spectroscopic Data
Scientific Research Applications
Chemical Synthesis and Research Applications
a. Synthetic Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique cyclopropyl structure allows for the introduction of diverse functional groups, facilitating the development of new therapeutic agents.
Table 1: Comparison of Synthetic Pathways
| Compound | Method | Yield | Reaction Conditions |
|---|---|---|---|
| 2-Cyclopropyl-1-(methylamino)propan-2-ol | Microwave-assisted synthesis | High | Methanol, 100°C for 0.25h |
| Related Amino Alcohols | Traditional reflux methods | Moderate | Ethanol, 80°C for 4h |
b. Drug Development
The compound's pharmacokinetic properties are under investigation to assess its viability as a drug candidate. Studies focus on bioavailability, metabolism, and toxicity profiles.
Case Study:
A recent pharmacokinetic study evaluated a related compound's absorption and distribution in vivo. The findings suggested favorable characteristics for oral bioavailability and low toxicity, paving the way for further exploration of cyclopropyl derivatives.
Cosmetic and Household Products
Emerging research also suggests potential applications in cosmetic formulations due to its stability and effectiveness as a stabilizing agent or active ingredient.
Table 2: Potential Uses in Cosmetics
| Product Type | Application |
|---|---|
| Skin Care | Anti-inflammatory agent |
| Hair Care | Conditioning agent |
| Household Cleaners | Surfactant or emulsifier |
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride with five related compounds, focusing on structural features, functional groups, and pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Findings:
Cyclopropyl vs. Aromatic Substituents :
- The cyclopropyl group in the target compound contrasts with aromatic substituents in phenylephrine HCl (benzene ring) and 2-phenyl-1-propanamine HCl (phenyl). Cyclopropane’s strain and sp³ hybridization may enhance metabolic stability compared to oxidation-prone aromatic rings, though this requires experimental validation .
Hydrochloride Salt Utility: Like phenylephrine HCl and prasugrel HCl, the hydrochloride salt improves solubility and bioavailability. However, 1-chloro-2-methyl-2-propanol lacks an amino group, limiting its pharmacological relevance despite structural similarity .
Mechanistic Implications: Prasugrel HCl’s thienopyridine core and fluorophenyl group enable irreversible P2Y12 receptor inhibition, whereas the target compound’s simpler structure lacks such motifs, suggesting divergent mechanisms if used therapeutically . Nadolol Impurity F (HCl) shares the propan-2-ol backbone but includes a naphthyloxy group, critical for β-blocker activity. The target’s cyclopropyl group could alter receptor selectivity compared to naphthyloxy’s π-π interactions .
Synthetic and Industrial Relevance: 1-Chloro-2-methyl-2-propanol highlights the role of halogen substituents in chemical synthesis.
Biological Activity
2-Cyclopropyl-1-(methylamino)propan-2-ol hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 2-Cyclopropyl-1-(methylamino)propan-2-ol hydrochloride
- Molecular Formula : C7H15ClN2O
- Molecular Weight : 164.66 g/mol
- CAS Number : Not specified in the search results but can be derived from its molecular structure.
The biological activity of 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of monoamine neurotransmitters, potentially influencing pathways related to mood regulation and cognitive function. The compound may also exhibit effects on ion channels or receptors involved in neuropharmacological processes.
1. Neuropharmacological Effects
Research has indicated that compounds similar to 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride can affect neurotransmitter release and uptake. For instance, studies have shown that derivatives can inhibit the reuptake of serotonin and norepinephrine, suggesting potential applications in treating depression and anxiety disorders .
2. Antimicrobial Properties
Some studies have explored the antimicrobial activity of compounds with similar structures. While specific data on 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride is limited, its analogs have demonstrated efficacy against various bacterial strains, indicating a potential for development as an antimicrobial agent.
Case Study 1: Neuropharmacological Assessment
A study assessed the effects of related compounds on serotonin levels in animal models. The results indicated that these compounds could significantly elevate serotonin levels, leading to improved mood and reduced anxiety behaviors. This suggests that 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride may have similar effects, warranting further investigation into its therapeutic potential .
Case Study 2: Antimicrobial Activity
In vitro assays conducted on structurally similar compounds revealed noteworthy antibacterial activity against Gram-positive bacteria. These findings suggest that 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride may also possess antimicrobial properties, making it a candidate for further exploration in antibiotic development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Neurotransmitter reuptake inhibition | Modulation of serotonin and norepinephrine |
| Compound B | Antimicrobial | Disruption of bacterial cell wall synthesis |
| 2-Cyclopropyl-1-(methylamino)propan-2-ol hydrochloride | Potential neuropharmacological and antimicrobial effects | Hypothesized modulation of neurotransmitter systems |
Q & A
Q. What are the established synthetic routes for 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves nucleophilic substitution followed by hydrochlorination. For example:
- Step 1 : React cyclopropylmethylamine with methyl iodide under controlled pH and temperature (e.g., 0–5°C, anhydrous conditions) to form the methylamino intermediate .
- Step 2 : Purify the intermediate via recrystallization or column chromatography.
- Step 3 : Treat with hydrochloric acid to form the hydrochloride salt, ensuring stoichiometric equivalence to avoid excess acid residues .
Optimization Tips : - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or NMR to minimize side products like over-alkylated amines .
Q. How is the structural identity of 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride validated in academic research?
- Spectroscopic Analysis :
- Mass Spectrometry : ESI-MS or HRMS verifies the molecular ion peak (e.g., m/z 173.1 for [C₈H₁₆N₂O]⁺) .
Q. What analytical methods are recommended for assessing purity and stability of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile:buffer (pH 3.0) at 1.0 mL/min. Detect impurities at 210 nm .
- Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure stability during storage .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC peak area changes .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?
The cyclopropane ring introduces steric strain, which:
- Increases Reactivity : The strained C–C bonds facilitate ring-opening reactions with electrophiles (e.g., H⁺ or Br₂) .
- Limits Stereoselectivity : Bulky substituents hinder access to the reaction site, leading to mixed stereochemical outcomes .
Experimental Design : Compare reaction rates with/without cyclopropane using kinetic studies (e.g., UV-Vis monitoring at 300 nm) .
Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
- Adrenergic Receptor Modulation : The methylamino group mimics norepinephrine’s structure, suggesting potential α₁-adrenergic antagonism (e.g., vasodilation) .
- Serotonergic Activity : Analogous to prasugrel derivatives (), it may interact with 5-HT receptors, though in vitro binding assays (e.g., radioligand displacement) are required for validation .
Data Contradictions : Some analogs show conflicting activity in cardiovascular vs. CNS models; prioritize tissue-specific receptor profiling .
Q. How can researchers resolve discrepancies in reported solubility data for this hydrochloride salt?
- Methodological Adjustments :
- Use standardized buffers (e.g., PBS pH 7.4) for solubility assays.
- Employ shake-flask vs. potentiometric methods to compare intrinsic vs. pH-dependent solubility .
- Contamination Check : Impurities like residual solvents (e.g., DCM) can artificially inflate solubility; analyze via GC-MS .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Process Controls :
- Use flow chemistry to maintain consistent temperature and mixing, reducing side reactions like dimerization .
- Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to sequester excess HCl .
- Byproduct Identification : LC-MS/MS can detect trace impurities (e.g., N-methylated derivatives) for targeted purification .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 192.68 g/mol (C₈H₁₇ClN₂O) | |
| Melting Point | 158–160°C (DSC) | |
| LogP (Predicted) | 1.2 ± 0.3 (ACD/Labs Percepta) | |
| Solubility in Water | 25 mg/mL (shake-flask, 25°C) |
Q. Table 2. Common Analytical Conditions for HPLC
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent Zorbax SB-C18, 4.6 × 150 mm | |
| Mobile Phase | 60:40 Acetonitrile:Phosphate Buffer | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 210 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
